Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate
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Overview
Description
Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate is a chemical compound with the molecular formula C18H16N2O4S. This compound is part of the benzoxazole derivatives, which are known for their diverse pharmacological activities. It has a molecular weight of 356.4 and is used in various scientific research applications .
Preparation Methods
The synthesis of Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate involves several steps. One common method includes the reaction of 1,3-benzoxazole-2-thiol with ethyl 4-aminobenzoate in the presence of an appropriate coupling agent. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the benzoxazole moiety can be replaced with other nucleophiles. Common reagents used in these reactions include acids, bases, and organic solvents. .
Scientific Research Applications
Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate can be compared with other benzoxazole derivatives, such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl 2-[[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate: Another benzoxazole derivative with different substituents. These compounds share similar pharmacological activities but differ in their specific interactions and effects.
Properties
CAS No. |
58915-09-6 |
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Molecular Formula |
C18H16N2O4S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H16N2O4S/c1-2-23-17(22)12-7-9-13(10-8-12)19-16(21)11-25-18-20-14-5-3-4-6-15(14)24-18/h3-10H,2,11H2,1H3,(H,19,21) |
InChI Key |
ZNPNSUPAXSQOIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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